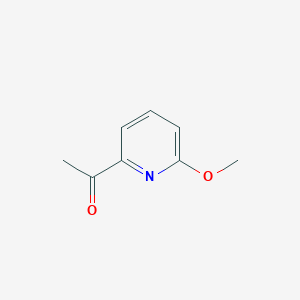

2-Acetyl-6-methoxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(6-methoxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)7-4-3-5-8(9-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJALZRCJQKJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545701 | |

| Record name | 1-(6-Methoxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21190-93-2 | |

| Record name | 1-(6-Methoxypyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-methoxypyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Acetyl-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Acetyl-6-methoxypyridine, a heterocyclic ketone of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a comprehensive experimental protocol for its synthesis, and its relevance within the context of neurodegenerative disease research, specifically as a potential scaffold for gamma-secretase modulators.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 151.16 g/mol | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| CAS Number | 21190-93-2 | [1] |

| Melting Point | 40-44 °C | [1] |

| Boiling Point | 85 °C at 0.2 mmHg | [1] |

| Physical Form | Solid | [1] |

| Flash Point | 94 °C (closed cup) | [1] |

Relevance in Drug Discovery: Targeting Gamma-Secretase in Alzheimer's Disease

Methoxypyridine-containing compounds have emerged as a significant area of research in the development of gamma-secretase modulators (GSMs) for the treatment of Alzheimer's disease.[2] Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's.[3][4][5]

The enzyme is responsible for the final cleavage of the Amyloid Precursor Protein (APP), leading to the production of various amyloid-beta (Aβ) peptides.[6][7] An imbalance in this cleavage process, particularly an overproduction of the Aβ42 isoform, is a key initiating event in the formation of amyloid plaques, a hallmark of Alzheimer's disease.[8][9]

The signaling pathway and substrate processing workflow of gamma-secretase is a critical target for therapeutic intervention. The diagram below illustrates the sequential cleavage of the APP C-terminal fragment (CTF) by gamma-secretase, leading to the production of Aβ peptides.

Experimental Protocols: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound, adapted from a general method for the acylation of methoxypyridine.[10]

Materials:

-

2-Methoxypyridine

-

Acetyl chloride

-

1,2-Dichloroethane

-

Cetyltrimethylammonium bromide (CTAB) / Cetyltrimethylammonium chloride (CTAC)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Equipment:

-

Controlled microwave synthesizer (e.g., Biotage Initiator+ SP Wave model)

-

Reaction vessels suitable for microwave synthesis

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable microwave reaction vessel, combine 2-methoxypyridine (2 mmol, 0.218 g) and acetyl chloride (2 mmol, 0.157 g) in 1,2-dichloroethane.

-

Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst such as CTAB or CTAC (0.001 mol).

-

Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Heat the reaction mixture to 100 °C under a pressure of 2 bar for 5 minutes. The microwave should be set to a power of approximately 200 W, with an additional 60 W at a steady state to maintain the temperature.

-

Reaction Monitoring: Monitor the completion of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Elution: Elute the column with a mixture of ethyl acetate and petroleum ether to isolate the target product, this compound.

-

Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the final product.

This synthetic approach offers a rapid and efficient method for the preparation of this compound, a valuable building block for the synthesis of more complex molecules for drug discovery and development. The workflow for this synthesis is outlined in the diagram below.

References

- 1. 2-乙酰基-6-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. biorxiv.org [biorxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound 97 CAS#: 21190-93-2 [m.chemicalbook.com]

A Technical Guide to the Physical Properties of 2-Acetyl-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 2-Acetyl-6-methoxypyridine (CAS No: 21190-92-3), a heterocyclic ketone of interest in synthetic chemistry and potential pharmaceutical applications. This guide summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physical and Chemical Properties

This compound is a solid, crystalline compound. Its key physical and chemical identifiers are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | |

| Appearance | White to light yellow/orange powder/crystal | [1][2] |

| Melting Point | 39 - 44 °C | [2] |

| Boiling Point | 85 °C @ 0.2 mmHg | [2][3] |

| Density (Predicted) | 1.093 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in Methanol | [1][3] |

| Flash Point | 94 °C (201.2 °F) - closed cup |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of purity and can be determined with high precision using a melting point apparatus.[1]

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely crushed. The open end of a glass capillary tube is dipped into the powder, and the tube is tapped gently to pack a small sample (1-2 mm in height) into the closed end.[1]

-

Apparatus Setup: The prepared capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup). A thermometer is positioned to accurately measure the temperature of the block.

-

Measurement:

-

The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[4]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.[4]

-

-

Purity Indication: A pure compound will exhibit a sharp melting range of 0.5-1.0°C. Impurities typically cause a depression and broadening of the melting range.

Boiling Point Determination (Micro-Reflux Method at Reduced Pressure)

Given that this compound's boiling point is provided at reduced pressure (0.2 mmHg), a standard micro-boiling point determination method is adapted for vacuum conditions.

Objective: To determine the temperature at which the vapor pressure of the liquid equals the applied pressure.

Methodology:

-

Apparatus Setup: A small amount of the compound is placed in a micro-scale distillation flask or a test tube equipped with a side arm connected to a vacuum source and a manometer. A cold-finger condenser is placed above the sample.

-

Pressure Control: The system is evacuated to the desired pressure (e.g., 0.2 mmHg), which is monitored by the manometer.

-

Heating and Measurement:

-

The sample is heated gently. A thermometer is positioned with its bulb in the vapor phase, just below the condenser, to measure the temperature of the distilling vapor, not the liquid itself.[5]

-

As the liquid boils, a ring of condensing vapor (the reflux ring) will become visible on the walls of the apparatus. The thermometer bulb should be positioned at the level of this ring.

-

The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium at the applied pressure. This stable temperature is the boiling point at that pressure.

-

Solubility Determination (Gravimetric Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[6]

Objective: To quantify the mass of this compound that dissolves in a given volume of a solvent (e.g., Methanol) to form a saturated solution at a constant temperature.

Methodology:

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Separation: The undissolved solid is separated from the saturated solution via filtration (using a filter with a pore size that retains the solid, e.g., 0.45 µm) or centrifugation. This step must be performed quickly and at the same constant temperature to prevent precipitation or further dissolution.[7]

-

Quantification:

-

A precise volume of the clear, saturated filtrate is transferred to a pre-weighed container.

-

The solvent is completely evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's boiling point).[6]

-

The container with the solid residue is cooled in a desiccator and then weighed.

-

-

Calculation: The mass of the dissolved solid is determined by the difference in weight. The solubility is then expressed in units such as grams per 100 mL of solvent ( g/100 mL).[8]

Density Determination (Gas Pycnometry)

For a solid powder, gas pycnometry provides a measure of the skeletal density, which excludes the volume of open pores and voids between particles.[9]

Objective: To determine the volume of the solid material by measuring the displacement of a gas, and thereby calculate its density.

Methodology:

-

Sample Preparation: A known mass of the solid this compound is accurately weighed and placed into a sample chamber of a known, calibrated volume.[9]

-

Measurement:

-

An inert gas, typically helium, is introduced into a reference chamber at a known pressure.

-

A valve is then opened, allowing the gas to expand into the sample chamber containing the solid.

-

The instrument measures the final equilibrium pressure of the gas in the combined chambers.[9]

-

-

Calculation: Based on the initial and final pressures and the known volumes of the chambers, the volume occupied by the solid sample is calculated using the gas laws. The density is then calculated by dividing the sample's mass by its determined volume.[9]

Synthesis Workflow

A reported synthesis of a related compound, 2-acetyl-6-carbethoxypyridine, provides a basis for a potential synthetic route.[10] A more general synthesis of acetyl pyridines involves the acylation of a pyridine derivative. The logical workflow for such a synthesis is depicted below.

References

- 1. byjus.com [byjus.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. pennwest.edu [pennwest.edu]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Acetyl-6-methoxypyridine: A Key Intermediate in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 2-Acetyl-6-methoxypyridine, a heterocyclic ketone of significant interest to researchers and professionals in drug development. The document details its chemical structure, physicochemical properties, and spectroscopic characteristics. A detailed experimental protocol for its synthesis is provided. While direct biological activity for this compound is not extensively documented, its crucial role as a synthetic intermediate is highlighted, particularly in the development of novel gamma-secretase modulators for potential therapeutic applications in Alzheimer's disease. The relevant biochemical pathway and the compound's place in the synthetic workflow are visually represented.

Chemical Identity and Physicochemical Properties

This compound, also known as 1-(6-Methoxy-2-pyridinyl)ethanone, is a substituted pyridine derivative.[1][2] Its core structure consists of a pyridine ring functionalized with an acetyl group at the 2-position and a methoxy group at the 6-position. This arrangement of functional groups makes it a valuable building block in organic synthesis.

The compound is a white to light yellow solid at room temperature, with a melting point in the range of 40-44 °C.[1][3] It is soluble in solvents such as methanol.[3][4] A summary of its chemical identifiers and physicochemical properties is presented in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 21190-93-2[1][4][5][6] |

| Molecular Formula | C₈H₉NO₂[1][5] |

| Molecular Weight | 151.16 g/mol [1][5] |

| IUPAC Name | 1-(6-methoxypyridin-2-yl)ethanone |

| Synonyms | 1-(6-Methoxy-2-pyridinyl)ethanone[1] |

| SMILES String | COc1cccc(n1)C(C)=O[1][2] |

| InChI | 1S/C8H9NO2/c1-6(10)7-4-3-5-8(9-7)11-2/h3-5H,1-2H3[1][2] |

| InChIKey | XPJALZRCJQKJKB-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Solid[1][6] |

| Appearance | White to light yellow powder/crystal[4][6] |

| Melting Point | 40-44 °C[1][3] |

| Boiling Point | 85 °C @ 0.2 mmHg[1][3] |

| Purity (Typical) | >97.0% (by GC)[4][6] |

| Solubility | Soluble in Methanol[3][4] |

Spectroscopic Analysis

Table 3: Predicted Spectroscopic Data for this compound

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Pyridine-H (C4) | ~7.8 - 8.0 | Triplet (t) | Aromatic Proton |

| Pyridine-H (C3/C5) | ~7.0 - 7.5 | Doublet (d) | Aromatic Protons |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | Singlet (s) | Methyl Protons |

| Acetyl (-COCH₃) | ~2.6 - 2.8 | Singlet (s) | Methyl Protons |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment | |

| Carbonyl (C=O) | ~198 - 202 | Acetyl Carbonyl | |

| Pyridine-C (C6) | ~163 - 165 | Methoxy-substituted Carbon | |

| Pyridine-C (C2) | ~152 - 155 | Acetyl-substituted Carbon | |

| Pyridine-C (C4) | ~138 - 140 | Aromatic CH | |

| Pyridine-C (C3/C5) | ~110 - 120 | Aromatic CH | |

| Methoxy (-OCH₃) | ~53 - 55 | Methoxy Carbon | |

| Acetyl (-COCH₃) | ~25 - 27 | Acetyl Methyl Carbon | |

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹) | Assignment | |

| C=O Stretch | ~1690 - 1710 | Ketone Carbonyl | |

| C=N, C=C Stretch | ~1570 - 1600 | Pyridine Ring | |

| C-O Stretch (Aryl Ether) | ~1250 - 1300 | Ar-O-CH₃ | |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Pyridine C-H | |

| C-H Stretch (Aliphatic) | ~2850 - 3000 | Methyl C-H | |

| Mass Spectrometry (Predicted) | m/z | Assignment | |

| 151 | [M]⁺ (Molecular Ion) | ||

| 136 | [M - CH₃]⁺ | ||

| 108 | [M - COCH₃]⁺ |

Note: Predicted values are based on data from structurally similar compounds and established chemical shift/frequency ranges. Actual experimental values may vary.

Synthesis Experimental Protocol

A reported method for the synthesis of this compound involves a microwave-assisted Friedel-Crafts acylation of 2-methoxypyridine.[9]

Objective: To synthesize this compound from 2-methoxypyridine and acetyl chloride.

Materials:

-

2-Methoxypyridine

-

Acetyl chloride

-

1,2-Dichloroethane (DCE)

-

Cetyltrimethylammonium bromide (CTAB) or Cetyltrimethylammonium chloride (CTAC)

-

Ethyl acetate

-

Petroleum ether

-

Silica gel for column chromatography

-

Anhydrous sodium sulfate

Equipment:

-

Microwave synthesizer (e.g., Biotage Initiator+)

-

Reaction vials suitable for microwave synthesis

-

Round-bottom flask

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine 2-methoxypyridine (1.0 eq), 1,2-dichloroethane (solvent), and a catalytic amount of a phase-transfer catalyst such as CTAB or CTAC (e.g., 0.001 mol).[9]

-

Addition of Acylating Agent: To the stirred mixture, slowly add acetyl chloride (1.0 eq).

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture to 100 °C for 5 minutes under a pressure of 2 bar.[9]

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add water and extract the aqueous phase with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous phase).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in petroleum ether as the eluent to isolate the pure this compound.[9]

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Application in Drug Discovery: Precursor to Gamma-Secretase Modulators

While this compound is not known for its own direct pharmacological activity, it serves as a key heterocyclic building block in the synthesis of more complex, biologically active molecules.[10] Notably, it has been utilized in the development of novel methoxypyridine-derived gamma-secretase modulators (GSMs) .[6][11] These GSMs are being investigated as potential therapeutic agents for Alzheimer's disease by selectively altering the activity of the γ-secretase enzyme to reduce the production of the toxic amyloid-β 42 (Aβ42) peptide.[6][11]

The incorporation of the methoxypyridine motif, derived from intermediates like this compound, into the larger scaffold of these modulators has been shown to improve their potency and pharmacokinetic properties, such as aqueous solubility and the ability to cross the blood-brain barrier.[6][11]

The Gamma-Secretase Signaling Pathway in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid plaques in the brain, which are primarily composed of the Aβ peptide.[12] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase and γ-secretase.[12][13]

The γ-secretase complex can cleave APP at several positions, producing Aβ peptides of varying lengths. The Aβ42 variant is considered particularly pathogenic due to its high propensity to aggregate and form toxic oligomers and plaques.[13]

Gamma-secretase modulators (GSMs) represent a sophisticated therapeutic strategy. Instead of inhibiting the enzyme entirely (which can cause side effects due to the enzyme's role in other vital signaling pathways, like Notch signaling), GSMs bind to the γ-secretase complex and allosterically modify its activity.[12] This modulation shifts the cleavage preference, resulting in the production of shorter, less aggregation-prone Aβ peptides (like Aβ38) at the expense of the toxic Aβ42.[13] this compound is a precursor for the synthesis of these advanced GSMs.

References

- 1. rsc.org [rsc.org]

- 2. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scbt.com [scbt.com]

- 6. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Acetyl-6-methylpyridine | C8H9NO | CID 138872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Acetylpyridine | C7H7NO | CID 14286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 97 | 21190-93-2 [chemicalbook.com]

- 10. ajrconline.org [ajrconline.org]

- 11. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety Assessment of 2-Acetyl-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety profile of 2-Acetyl-6-methoxypyridine (CAS No: 21190-93-2). The information herein is compiled from publicly available Safety Data Sheets (SDS) and standardized toxicological testing protocols. It is intended to inform researchers and professionals in drug development on the potential hazards, handling procedures, and the experimental framework used to evaluate the safety of this compound.

Physicochemical and Hazard Identification

This compound is a substituted pyridine derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1][2][3] It is typically a solid at room temperature.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| CAS Number | 21190-93-2 | [1][2][3][4] |

| Boiling Point | 85 °C at 0.2 mmHg | [1][4] |

| Melting Point | 40-44 °C | [1][4] |

| Flash Point | 94 °C (201.2 °F) - closed cup | [4] |

| Appearance | Solid | [1][4] |

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Source: Aggregated from multiple supplier Safety Data Sheets.

Toxicological Assessment

Acute Oral Toxicity

The acute oral toxicity is a measure of the adverse effects occurring within a short time after oral administration of a single dose of a substance. The OECD Test Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.

-

Test System: Typically, young adult female rats are used.

-

Dosing: The test substance is administered in a single oral dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information. If no information is available, a starting dose of 300 mg/kg is often used.[5]

-

Procedure: The test is conducted in a stepwise manner, with each step using three animals. The outcome of each step (mortality or survival) determines the next step: either dosing at a higher or lower dose level or cessation of testing.[6]

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[7] Body weight is recorded weekly.

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels. An estimated LD50 (the dose expected to cause death in 50% of the animals) can also be determined.

A study on a related compound, 2-acetylpyridine, indicated an oral LD50 of 51 mg/kg in female rats, classifying it as toxic if swallowed.

Acute Oral Toxicity (OECD 423) Workflow

Skin Irritation

The potential of a substance to cause reversible inflammatory changes to the skin is assessed through skin irritation studies. The in vitro Reconstructed Human Epidermis (RhE) test method (OECD TG 439) is a validated alternative to animal testing.

-

Test System: A three-dimensional reconstructed human epidermis model, which mimics the properties of the human epidermis, is used.[8][9]

-

Application: The test substance is applied topically to the surface of the skin tissue model.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: After incubation, the cell viability of the tissues is determined using a colorimetric assay, typically the MTT assay. This assay measures the activity of mitochondrial reductase enzymes, which is an indicator of cell viability.[10]

-

Endpoint: The substance is classified as a skin irritant (GHS Category 2) if the mean tissue viability is reduced to 50% or less of the negative control.[10][11]

In Vitro Skin Irritation (OECD 439) Workflow

Eye Irritation

Eye irritation studies evaluate the potential of a substance to cause changes in the eye. The standard in vivo method is the rabbit eye test (OECD TG 405).

-

Test System: Albino rabbits are typically used.[12]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye of each animal. The other eye serves as a control.[12]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of irritation.[12]

-

Scoring: Ocular lesions of the cornea (opacity), iris, and conjunctivae (redness and swelling) are scored according to a standardized system.[4]

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to cause damage to genetic material. A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test.

-

Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used.[13]

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (e.g., rat liver S9 fraction).

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) compared to the negative control.

Metabolism

Specific metabolism studies for this compound are not publicly available. However, studies on the related compound 2-acetylpyridine in rat liver S9 supernatant have shown that the primary metabolic pathway is the enantioselective reduction of the carbonyl group, which does not involve cytochrome P-450 enzymes. N-oxidation is a minor metabolic route.

Potential Metabolic Pathways

Handling and Safety Precautions

Based on the GHS classifications, the following handling and safety precautions are recommended.

Table 3: Recommended Safety and Handling Procedures

| Precaution Category | Recommendations |

| Engineering Controls | Use in a well-ventilated area. Ensure eyewash stations and safety showers are readily accessible. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Wear chemical safety goggles or a face shield. - Skin Protection: Wear protective gloves and clothing to prevent skin contact. - Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. |

| First Aid | - If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth. - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell. |

Conclusion

This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. While specific experimental data for this compound is limited in the public domain, standardized OECD test guidelines provide a robust framework for its safety assessment. Adherence to recommended handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure safety in a research and development setting. Further studies following the detailed protocols outlined in this guide are necessary to fully characterize the toxicological profile of this compound.

References

- 1. chemview.epa.gov [chemview.epa.gov]

- 2. agc-chemicals.com [agc-chemicals.com]

- 3. scbt.com [scbt.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. senzagen.com [senzagen.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. x-cellr8.com [x-cellr8.com]

- 11. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 12. oecd.org [oecd.org]

- 13. Antimutagenic effects of 2,6-Dimethylpyridine-N-oxide using fluctuation ames test - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(6-Methoxy-2-pyridinyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 1-(6-Methoxy-2-pyridinyl)ethanone, a heterocyclic ketone of interest in medicinal chemistry. While specific biological activity data for this compound is limited in publicly accessible literature, this document compiles available information and provides context through the known activities of related methoxypyridine and acetophenone derivatives. Detailed experimental protocols for synthesis and characterization are outlined to support further research and development efforts.

Introduction

1-(6-Methoxy-2-pyridinyl)ethanone, also known as 2-acetyl-6-methoxypyridine, is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in a vast array of natural products and pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. The presence of the methoxy and acetyl groups on the pyridine core suggests potential for diverse chemical modifications and biological activities. This guide aims to consolidate the current knowledge on this compound to facilitate its exploration in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(6-Methoxy-2-pyridinyl)ethanone is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of 1-(6-Methoxy-2-pyridinyl)ethanone

| Property | Value | Reference(s) |

| CAS Number | 21190-93-2 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 40-44 °C | [1] |

| Boiling Point | 85 °C at 0.2 mmHg | [1] |

| Solubility | Soluble in Methanol |

Synthesis and Reactivity

Synthetic Protocol

A general method for the synthesis of 1-(6-Methoxy-2-pyridinyl)ethanone involves the acylation of a suitable methoxypyridine precursor. A representative experimental protocol is described below, adapted from a known procedure for a related compound.

Experimental Protocol: Synthesis of 1-(6-Methoxy-2-pyridinyl)ethanone

This protocol outlines a potential synthetic route.

-

Materials: 2-Methoxypyridine, Acetyl chloride, 1,2-dichloroethane, Cetyltrimethylammonium bromide (CTAB) or Cetyltrimethylammonium chloride (CTAC), Ethyl acetate, Petroleum ether, Silica gel.

-

Procedure:

-

A mixture of 2-methoxypyridine (2 mmol) and acetyl chloride (2 mmol) is combined with a catalytic amount of CTAB or CTAC (0.001 mol) in 1,2-dichloroethane.[2]

-

The reaction mixture is heated in a controlled microwave synthesizer to 100 °C under 2 bar pressure for 5 minutes.[2]

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent, to isolate 1-(6-Methoxy-2-pyridinyl)ethanone.[2]

-

References

Spectral Data Analysis of 2-Acetyl-6-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-Acetyl-6-methoxypyridine (CAS No: 21190-93-2). Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document leverages predictive models and comparative data from analogous structures, particularly other substituted pyridines, to offer a robust analytical profile. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: 1-(6-methoxypyridin-2-yl)ethan-1-one

-

Molecular Formula: C₈H₉NO₂

-

Molecular Weight: 151.16 g/mol [1]

-

Appearance: White to light yellow or light orange crystalline powder

-

Melting Point: 40-44 °C[2]

-

Boiling Point: 85 °C at 0.2 mmHg[2]

Predicted and Comparative Spectral Data

The following tables summarize the predicted and comparative spectral data for this compound based on established principles of spectroscopy and data from similar compounds.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is predicted based on the analysis of substituent effects on the pyridine ring. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Acetyl-CH₃ | 2.5 - 2.7 | Singlet (s) | The electron-withdrawing effect of the carbonyl group deshields these protons. |

| Methoxy-CH₃ | 3.9 - 4.1 | Singlet (s) | Protons are deshielded due to the adjacent oxygen atom. |

| Pyridine H-3 | 7.3 - 7.5 | Doublet (d) | Coupled to H-4. |

| Pyridine H-4 | 7.7 - 7.9 | Triplet (t) or Doublet of Doublets (dd) | Coupled to H-3 and H-5. |

| Pyridine H-5 | 7.0 - 7.2 | Doublet (d) | Coupled to H-4. |

¹³C NMR Spectral Data (Predicted)

The carbon-13 NMR spectrum is predicted based on additive models for substituted pyridines.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Acetyl-C=O | 198 - 202 | The carbonyl carbon is significantly deshielded. |

| Acetyl-CH₃ | 25 - 28 | |

| Methoxy-CH₃ | 53 - 56 | |

| Pyridine C-2 | 152 - 156 | Attached to the acetyl group. |

| Pyridine C-3 | 115 - 118 | |

| Pyridine C-4 | 138 - 142 | |

| Pyridine C-5 | 110 - 113 | |

| Pyridine C-6 | 163 - 167 | Attached to the methoxy group. |

Infrared (IR) Spectral Data (Predicted)

The predicted IR absorption bands are based on the characteristic frequencies of the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-3100 | Medium | Aromatic C-H Stretch |

| ~2850-2960 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~1700-1720 | Strong | C=O Stretch (Aromatic Ketone)[3] |

| ~1580-1610 | Medium-Strong | C=C and C=N Ring Stretching |

| ~1450-1480 | Medium | CH₃ Bending |

| ~1250-1300 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1020-1050 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |

Mass Spectrometry (MS) Data (Predicted)

The predicted mass spectrum is based on electron ionization (EI), which is expected to show the molecular ion and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 151 | Moderate | [M]⁺ (Molecular Ion) |

| 136 | Strong | [M - CH₃]⁺ |

| 120 | Moderate | [M - OCH₃]⁺ |

| 108 | Moderate | [M - COCH₃]⁺ |

| 78 | Strong | [Pyridine ring fragment]⁺ |

| 43 | Strong | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of TMS as an internal standard.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Optimize the spectral width to cover the expected chemical shift range.

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film: If the sample is a low-melting solid, it can be melted and pressed between two KBr or NaCl plates to form a thin film.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the KBr pellet holder.

-

Place the sample in the spectrometer and record the spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.

-

GC Conditions (for GC-MS):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

MS Conditions (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan a range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-200).

-

Workflow and Data Analysis

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationships in data interpretation.

Caption: General workflow for acquiring NMR, IR, and MS spectral data.

Caption: Logical flow for the interpretation of combined spectral data.

References

Solubility of 2-Acetyl-6-methoxypyridine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Acetyl-6-methoxypyridine in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information inferred from various chemical processes, alongside a detailed experimental protocol for determining precise solubility values. This guide is intended to be a valuable resource for researchers utilizing this compound in synthesis, purification, and formulation development.

Qualitative Solubility Profile

This compound is a solid at room temperature.[1] While specific quantitative solubility data is scarce, its use in various organic reactions and purification procedures provides valuable qualitative insights into its solubility. The following table summarizes the observed solubility behavior in different organic solvents based on documented applications.

| Organic Solvent | Solubility Behavior | Context of Use |

| Tetrahydrofuran (THF) | Soluble | Used as a reaction solvent for the asymmetric reductive amination of this compound.[2][3] |

| Toluene | Soluble | Employed as a reaction solvent and as a component in a co-solvent system for crystallization.[2][3] |

| Ethyl Acetate (EtOAc) | Soluble | Utilized as a reaction solvent and as an eluent in column chromatography for purification.[3][4] |

| Dichloromethane (CH2Cl2) | Soluble | Mentioned as a reaction solvent.[3] |

| Heptane | Sparingly Soluble / Insoluble | Used as an anti-solvent in conjunction with toluene for crystallization, indicating low solubility.[2] |

| Petroleum Ether | Sparingly Soluble / Insoluble | Used as a component of the eluent system in column chromatography, suggesting low solubility.[4] |

| 2-Propanol | Soluble | Utilized as a solvent in transfer hydrogenation reactions. |

| Chlorobenzene | Soluble at elevated temperatures | Used as a solvent for the synthesis of this compound at boiling temperature. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following details a reliable method for determining the solubility of this compound in various organic solvents at different temperatures.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Determine the mass of the collected filtrate.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution based on the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Synthesis and Purification Workflow

Understanding the synthesis and purification process of this compound can provide further context for its solubility properties. A common synthetic route involves the acylation of 2-methoxypyridine. The subsequent purification often employs techniques like column chromatography or crystallization, which are directly related to the compound's solubility.

Synthesis and Purification of this compound

Caption: General workflow for the synthesis and purification of this compound.

This guide serves as a foundational resource for professionals working with this compound. While direct quantitative solubility data remains elusive in the literature, the provided qualitative information and detailed experimental protocol will empower researchers to effectively utilize this compound in their work and to generate the specific solubility data required for their applications.

References

An In-depth Technical Guide to 2-Acetyl-6-methoxypyridine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetyl-6-methoxypyridine, a key building block in pharmaceutical and chemical research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, physicochemical properties, synthesis, and potential applications.

Commercial Availability

This compound is readily available from several reputable chemical suppliers. These companies offer various grades and quantities suitable for research and development purposes.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity Specification | Available Quantities |

| Sigma-Aldrich | ≥97% | Grams |

| TCI America | >97.0% (GC) | Grams |

| Santa Cruz Biotechnology | Not specified | Grams |

| Proactive Molecular Research | 97%, 99.0% | Grams |

| ChemicalBook | 97% | Grams to Kilograms |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for safe handling, storage, and experimental design.

Table 2: Physicochemical and Safety Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₉NO₂ | [1][2] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| CAS Number | 21190-93-2 | [1][2] |

| Appearance | White to light yellow or light orange powder/crystal | [3] |

| Melting Point | 40-44 °C | [2][4] |

| Boiling Point | 85 °C at 0.2 mmHg | [2][4] |

| Density | 1.093 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4] |

| Flash Point | 94 °C (201.2 °F) - closed cup | [2] |

| Purity (Typical) | >97% (GC) | [2][3] |

| Hazard Codes | Xn (Harmful) | [4] |

| Risk Statements | R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin) | [4] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves) | [4] |

| Storage | Inert atmosphere, Room Temperature. Recommended in a cool and dark place (<15°C) | [3][4] |

Synthesis and Experimental Protocols

The following section details a common laboratory-scale synthesis of this compound.

Microwave-Assisted Synthesis from 2-Methoxypyridine and Acetyl Chloride

A reported method for the synthesis of this compound involves the microwave-assisted acylation of 2-methoxypyridine.[4]

Experimental Protocol:

-

Reactant Preparation: In a suitable microwave reactor vessel, combine 2-methoxypyridine (2 mmol), acetyl chloride (2 mmol), and a catalytic amount of a phase-transfer catalyst such as cetyltrimethylammonium bromide (CTAB) or cetyltrimethylammonium chloride (CTAC) (0.001 mol) in 1,2-dichloroethane.

-

Microwave Irradiation: Heat the reaction mixture in a controlled microwave synthesizer. Typical reaction conditions are 100 °C and 2 bar pressure for 5 minutes.[4]

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the eluent, to yield the pure this compound.[4]

Figure 1. Workflow for the microwave-assisted synthesis of this compound.

Analytical Methods

The primary method for determining the purity of this compound is Gas Chromatography (GC), as indicated by several suppliers.[3] While specific column types, temperature programs, and detector parameters are often proprietary to the manufacturer, a general GC-based analytical approach can be outlined.

General Gas Chromatography (GC) Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injection port.

-

Separation: The components of the sample are separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5). The oven temperature is programmed to ramp up to ensure the separation of the desired product from any impurities or residual solvent.

-

Detection: A Flame Ionization Detector (FID) is commonly used for the detection and quantification of organic compounds.

-

Data Analysis: The purity is determined by calculating the area percentage of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Applications in Drug Development and Research

The methoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a valuable intermediate for the synthesis of more complex molecules with therapeutic potential.

One notable area of application is in the development of gamma-secretase modulators (GSMs) . Research has shown that incorporating a methoxypyridine motif into certain tetracyclic scaffolds can lead to compounds with improved activity in reducing the production of amyloid-beta 42 (Aβ42), a peptide implicated in Alzheimer's disease.[5] The methoxypyridine moiety can also enhance a molecule's physicochemical properties, such as solubility.[5]

The general workflow for utilizing a building block like this compound in a drug discovery program is illustrated below.

Figure 2. Conceptual workflow for the use of this compound in drug discovery.

References

Technical Guide: Purity and Assay of Commercial 2-Acetyl-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyl-6-methoxypyridine is a key heterocyclic building block utilized in organic synthesis, particularly in the development of pharmaceutical agents. Its utility as a precursor in the synthesis of gamma-secretase modulators, which are under investigation for the treatment of Alzheimer's disease, underscores the criticality of its purity and quality for reliable and reproducible research and development outcomes.[1][2][3][4] This technical guide provides an in-depth overview of the analytical methodologies for assessing the purity and assay of commercial this compound, including detailed experimental protocols and a discussion of potential impurities.

Typical Specifications of Commercial this compound

Commercial grades of this compound are typically offered at a purity of 97% or greater. The primary analytical technique cited by suppliers for purity determination is Gas Chromatography (GC). However, a comprehensive quality assessment involves multiple analytical methods to account for various potential impurities.

| Parameter | Typical Specification | Analytical Method |

| Assay (Purity) | ≥ 97.0% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), FTIR |

| Water Content | Report value (typically ≤ 0.5%) | Karl Fischer Titration |

| Residue on Ignition | Report value (typically ≤ 0.1%) | USP <281> |

| Appearance | White to light yellow or light orange solid/powder | Visual Inspection |

Potential Impurities

The most common route for the synthesis of this compound is the Friedel-Crafts acylation of 2-methoxypyridine with an acetylating agent like acetyl chloride or acetic anhydride, using a Lewis acid catalyst.[5] Based on this synthesis, potential impurities may include:

-

Starting Materials:

-

2-Methoxypyridine

-

Acetyl chloride/acetic anhydride

-

-

Positional Isomers:

-

3-Acetyl-2-methoxypyridine

-

4-Acetyl-2-methoxypyridine

-

5-Acetyl-2-methoxypyridine

-

-

Polysubstituted Byproducts: Di-acetylated methoxypyridine species.

-

Residual Solvents: Solvents used in the reaction and purification steps (e.g., nitrobenzene, dichloroethane, chloroform).

-

Inorganic Residues: Residual Lewis acid catalyst (e.g., aluminum chloride).

-

Water: Moisture absorbed from the atmosphere or present in solvents.

Experimental Protocols

Assay and Purity Determination by Gas Chromatography (GC)

This method is suitable for the determination of the purity of this compound and for the separation of volatile organic impurities.

4.1.1 Instrumentation and Conditions

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B or equivalent with Flame Ionization Detector (FID) |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Temperature Program | Initial: 100°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min. |

| Detector Temperature | 300°C |

| Data Acquisition | Chromatographic data system |

4.1.2 Sample and Standard Preparation

-

Sample Solution: Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

System Suitability: Prepare a solution containing 1 mg/mL of this compound and 0.01 mg/mL of a potential isomer (e.g., 5-Acetyl-2-methoxypyridine) in methanol to verify resolution.

4.1.3 Procedure

-

Inject the prepared sample solution into the gas chromatograph.

-

Record the chromatogram and integrate the peak areas.

-

Calculate the purity by area normalization:

% Purity = (Area of this compound peak / Total area of all peaks) x 100

Assay and Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and non-volatile impurities.

4.2.1 Instrumentation and Conditions

| Parameter | Value |

| Liquid Chromatograph | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |

| Column | C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 20.1 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

4.2.2 Sample and Standard Preparation

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Sample Solution: Prepare a sample solution of the material under test at the same concentration as the standard solution.

4.2.3 Procedure

-

Inject the standard solution and the sample solution into the chromatograph.

-

Identify the this compound peak based on the retention time of the reference standard.

-

Calculate the assay using the following formula:

% Assay = (Area of sample peak / Area of standard peak) x (Concentration of standard / Concentration of sample) x % Purity of standard

Identity Confirmation by ¹H NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure of the compound.

4.3.1 Instrumentation and Conditions

| Parameter | Value |

| Spectrometer | Bruker Avance 400 MHz or equivalent |

| Solvent | Chloroform-d (CDCl₃) |

| Reference | Tetramethylsilane (TMS) at 0.00 ppm |

| Temperature | 25°C |

4.3.2 Sample Preparation

Dissolve approximately 10-20 mg of the sample in 0.7 mL of CDCl₃.

4.3.3 Data Acquisition and Interpretation

Acquire the ¹H NMR spectrum. The expected chemical shifts and multiplicities for this compound are:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| -COCH₃ | ~2.6 | Singlet | 3H |

| -OCH₃ | ~4.0 | Singlet | 3H |

| Pyridine H | ~7.0-7.8 | Multiplets | 3H |

Water Content by Karl Fischer Titration

This method is used for the specific determination of water content. Due to the ketone functionality, special reagents are required to avoid side reactions.[6][7][8][9][10]

4.4.1 Instrumentation and Reagents

| Parameter | Description |

| Titrator | Volumetric Karl Fischer titrator |

| Titrant | One-component Karl Fischer reagent for ketones (e.g., HYDRANAL™-Composite 5 K) |

| Solvent | Methanol-free solvent for ketones (e.g., HYDRANAL™-Working Medium K) |

4.4.2 Procedure

-

Add the solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer titrant to neutralize any residual moisture.

-

Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.

-

Start the titration. The instrument will automatically dispense the titrant and determine the endpoint.

-

The water content is calculated by the instrument based on the titrant consumption and the sample weight.

Residue on Ignition (Sulfated Ash)

This test measures the amount of inorganic impurities in the organic substance, as described in USP General Chapter <281>.[11][12][13][14][15]

4.5.1 Apparatus

-

Porcelain, silica, or platinum crucible

-

Muffle furnace capable of maintaining 600 ± 50°C

4.5.2 Procedure

-

Ignite the crucible at 600 ± 50°C for 30 minutes, cool in a desiccator, and weigh accurately.

-

Accurately weigh 1 to 2 g of the this compound sample into the crucible.

-

Moisten the sample with 1 mL of concentrated sulfuric acid.

-

Heat gently until the sample is thoroughly charred.

-

Cool, and moisten the residue with another 1 mL of sulfuric acid.

-

Heat gently until white fumes are no longer evolved.

-

Ignite in the muffle furnace at 600 ± 50°C until the residue is completely incinerated.

-

Cool the crucible in a desiccator and weigh accurately.

-

Calculate the percentage of residue.

Visualizations

Workflow for Quality Control of this compound

Caption: Quality control workflow for commercial this compound.

Role in the Synthesis of Gamma-Secretase Modulators

Caption: Role of this compound in synthesizing Gamma-Secretase Modulators.

Conclusion

The quality of this compound is paramount for its successful application in research and pharmaceutical development. A comprehensive analytical approach, combining chromatographic techniques for purity and assay, spectroscopic methods for identity, and specific tests for water and inorganic content, is essential to ensure the material meets the stringent requirements for its intended use. The protocols and information provided in this guide serve as a robust framework for the quality assessment of this important chemical intermediate.

References

- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Gamma Secretase Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound 97 CAS#: 21190-93-2 [m.chemicalbook.com]

- 6. mt.com [mt.com]

- 7. quveon.com [quveon.com]

- 8. cdn.hach.com [cdn.hach.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mt.com [mt.com]

- 11. <281> RESIDUE ON IGNITION [drugfuture.com]

- 12. usp.org [usp.org]

- 13. scribd.com [scribd.com]

- 14. m.youtube.com [m.youtube.com]

- 15. scribd.com [scribd.com]

Methodological & Application

Synthesis of 2-Acetyl-6-methoxypyridine from 2-methoxypyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Acetyl-6-methoxypyridine, a valuable building block in medicinal chemistry and drug development, starting from 2-methoxypyridine. Three primary synthetic strategies are presented: Directed Ortho-Metalation, Friedel-Crafts Acylation, and Microwave-Assisted Acylation.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic introduction of an acetyl group at the C-6 position of the 2-methoxypyridine scaffold is a critical transformation. The electron-donating methoxy group at the C-2 position influences the regioselectivity of electrophilic substitution and metalation reactions. This document outlines and compares different methodologies to achieve this synthesis, providing detailed protocols to aid in the selection and execution of the most suitable method for specific research and development needs.

Synthetic Strategies Overview

The synthesis of this compound from 2-methoxypyridine can be approached through several distinct chemical pathways. The choice of method often depends on available equipment, desired scale, and tolerance for specific reagents and reaction conditions.

Caption: Overview of synthetic routes from 2-methoxypyridine.

Method 1: Directed Ortho-Metalation (Lithiation-Acylation)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 2-methoxypyridine, the methoxy group can direct lithiation to the adjacent C-3 position. However, by employing specific mixed-base systems, deprotonation can be selectively achieved at the C-6 position.[1][2][3] This method offers high regioselectivity and is often the preferred route for this transformation.

Signaling Pathway: Directed C-6 Lithiation

The regioselectivity for C-6 lithiation is achieved through the formation of a complex between the lithium reagent, an additive like N,N-dimethylethanolamine (LiDMAE), and the nitrogen atom of the pyridine ring. This complex directs the deprotonation to the C-6 position.

Caption: Mechanism of directed C-6 lithiation and acylation.

Experimental Protocol:

Materials:

-

2-Methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylethanolamine (DMAE)

-

Anhydrous tetrahydrofuran (THF)

-

Acetyl chloride or N,N-dimethylacetamide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of N,N-dimethylethanolamine (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 equivalents) dropwise.

-

Stir the resulting solution at 0 °C for 30 minutes to form the BuLi-LiDMAE complex.

-

Cool the mixture to -78 °C and add a solution of 2-methoxypyridine (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add the acetylating agent (e.g., acetyl chloride or N,N-dimethylacetamide, 1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Good to excellent | [3] |

| Purity | High after chromatography | N/A |

| Regioselectivity | High for C-6 acylation | [1][2] |

Method 2: Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for the introduction of acyl groups onto aromatic rings using a Lewis acid catalyst.[4] However, its application to pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the Lewis acid to coordinate with the nitrogen atom, further deactivating the ring. For 2-methoxypyridine, the activating effect of the methoxy group may facilitate this reaction under specific conditions.

Experimental Protocol:

Materials:

-

2-Methoxypyridine

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or nitrobenzene

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 - 2.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add acetyl chloride (1.1 equivalents) dropwise.

-

Stir the mixture at 0 °C for 15-30 minutes to form the acylium ion complex.

-

Add a solution of 2-methoxypyridine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | Variable, potentially moderate | [5] |

| Purity | Requires chromatographic purification | N/A |

| Key Challenge | Potential for low reactivity and side reactions | [4] |

Method 3: Microwave-Assisted Acylation

Microwave-assisted organic synthesis can significantly accelerate reaction rates and improve yields by providing rapid and uniform heating.[6][7][8] This technique can be applied to the acylation of 2-methoxypyridine to potentially reduce reaction times and improve efficiency compared to conventional heating methods.

Experimental Workflow:

Caption: Workflow for microwave-assisted acylation.

Experimental Protocol:

Materials:

-

2-Methoxypyridine

-

Acetyl chloride

-

A suitable microwave-safe solvent (e.g., 1,2-dichloroethane, acetonitrile)

-

Microwave synthesis vial with a stir bar

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a microwave synthesis vial, combine 2-methoxypyridine (1.0 equivalent), acetyl chloride (1.2 equivalents), and the chosen solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) and pressure for a specified time (e.g., 5-30 minutes). The optimal conditions should be determined empirically.

-

After the reaction is complete, cool the vial to room temperature.

-

Quench the reaction mixture by carefully adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Time | Significantly reduced (minutes) | [6][8] |

| Yield | Potentially improved | [9] |

| Purity | May be cleaner than conventional heating | N/A |

Summary and Comparison of Methods

| Method | Advantages | Disadvantages | Best Suited For |

| Directed Ortho-Metalation | High regioselectivity, generally good yields. | Requires anhydrous and inert conditions, cryogenic temperatures, and organolithium reagents. | Small to medium scale synthesis where high regioselectivity is crucial. |

| Friedel-Crafts Acylation | Uses common laboratory reagents. | Can have low reactivity with pyridines, potential for side reactions, requires stoichiometric Lewis acid. | Exploratory synthesis and when metal-free conditions are preferred. |

| Microwave-Assisted Acylation | Rapid reaction times, potential for higher yields and cleaner reactions. | Requires specialized microwave reactor equipment. | High-throughput synthesis, rapid optimization, and process intensification. |

Conclusion

The synthesis of this compound from 2-methoxypyridine can be successfully achieved through several methods. The directed ortho-metalation route offers the most reliable and regioselective approach, making it ideal for targeted synthesis. Friedel-Crafts acylation presents a more classical but potentially less efficient alternative. Microwave-assisted synthesis provides a modern, rapid, and efficient method, particularly advantageous for library synthesis and process optimization. The choice of the optimal method will depend on the specific requirements of the research or development project, including scale, available resources, and desired purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. websites.umich.edu [websites.umich.edu]

- 6. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Acetyl-6-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract